molecular formula C7H10N2O B14519906 {[(Pyridin-2-yl)methyl]amino}methanol CAS No. 62402-22-6

{[(Pyridin-2-yl)methyl]amino}methanol

Cat. No.: B14519906
CAS No.: 62402-22-6
M. Wt: 138.17 g/mol
InChI Key: DHHONGMPFFYVRP-UHFFFAOYSA-N
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Description

{[(Pyridin-2-yl)methyl]amino}methanol is a chemical compound that features a pyridine ring attached to a methanol group via an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Pyridin-2-yl)methyl]amino}methanol typically involves the reaction of pyridine-2-carbaldehyde with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[(Pyridin-2-yl)methyl]amino}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid

    Reduction: Pyridin-2-ylmethylamine

    Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

{[(Pyridin-2-yl)methyl]amino}methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of {[(Pyridin-2-yl)methyl]amino}methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethylamine: Similar structure but lacks the hydroxyl group.

    Pyridine-2-carboxaldehyde: Similar structure but contains an aldehyde group instead of the hydroxyl and amino groups.

    Pyridine-2-carboxylic acid: Similar structure but contains a carboxylic acid group.

Uniqueness

{[(Pyridin-2-yl)methyl]amino}methanol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

CAS No.

62402-22-6

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(pyridin-2-ylmethylamino)methanol

InChI

InChI=1S/C7H10N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4,8,10H,5-6H2

InChI Key

DHHONGMPFFYVRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCO

Origin of Product

United States

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